molecular formula C13H11NO2 B8463166 4-(2-Methyl-4-pyridyl)benzoic acid

4-(2-Methyl-4-pyridyl)benzoic acid

Cat. No.: B8463166
M. Wt: 213.23 g/mol
InChI Key: QVZUOICEVZELSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-4-pyridyl)benzoic acid is a benzoic acid derivative featuring a pyridine ring substituted with a methyl group at the 2-position and attached to the benzoic acid moiety at the 4-position. This structure combines the aromaticity of benzene with the electron-deficient nature of pyridine, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(2-methylpyridin-4-yl)benzoic acid

InChI

InChI=1S/C13H11NO2/c1-9-8-12(6-7-14-9)10-2-4-11(5-3-10)13(15)16/h2-8H,1H3,(H,15,16)

InChI Key

QVZUOICEVZELSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(2-Methyl-4-pyridyl)benzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Pyridine/Pyrimidine Key Properties/Applications Reference(s)
This compound C₁₃H₁₁NO₂ 213.23* 2-methyl, 4-pyridyl Intermediate for bioactive molecules N/A
4-(2-Chloro-4-pyrimidinyl)benzoic acid C₁₁H₇ClN₂O₂ 234.64 2-chloro, 4-pyrimidinyl Potential kinase inhibitor scaffold
4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid C₁₃H₈F₃NO₂ 267.20 4-CF₃, 2-pyridyl Enhanced lipophilicity for drug design
4-(4-Fluorophenoxy)benzoic acid C₁₃H₉FO₃ 232.21 4-fluorophenoxy (no pyridine) Used in polymer synthesis
4-[(2-Pyridinylmethyl)amino]benzoic acid C₁₃H₁₂N₂O₂ 228.25 2-pyridinylmethyl amino Chelating agent or ligand

*Calculated based on analogous structures.

Key Observations:

Electron-withdrawing groups (e.g., Cl in 4-(2-Chloro-4-pyrimidinyl)benzoic acid , CF₃ in 4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid ) increase electrophilicity, favoring interactions with nucleophilic residues in enzymes.

Physicochemical Properties: Lipophilicity: The trifluoromethyl group in 4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid significantly increases logP compared to the methyl-substituted analog, improving membrane permeability . Melting Points: Derivatives like 4-(4-Fluorophenoxy)benzoic acid exhibit higher melting points (171–175°C) due to hydrogen bonding from the phenoxy group, whereas pyridine-based analogs generally have lower melting points.

Synthetic Accessibility :

  • Pyrimidine-based analogs (e.g., 4-(2-Chloro-4-pyrimidinyl)benzoic acid) require multistep syntheses involving chlorination or cyclocondensation , whereas pyridine derivatives can be synthesized via Suzuki-Miyaura coupling, as seen in related compounds .

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